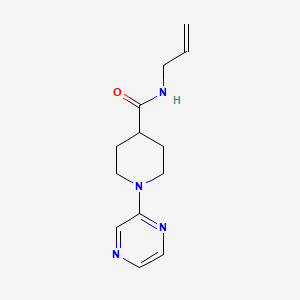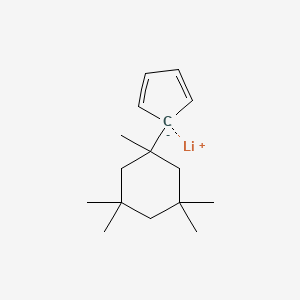
lithium;1-cyclopenta-2,4-dien-1-yl-1,3,3,5,5-pentamethylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;1-cyclopenta-2,4-dien-1-yl-1,3,3,5,5-pentamethylcyclohexane is a complex organolithium compound with the molecular formula C16H25Li This compound is characterized by its unique structure, which includes a cyclopentadienyl ring and a highly substituted cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-cyclopenta-2,4-dien-1-yl-1,3,3,5,5-pentamethylcyclohexane typically involves the reaction of 1-cyclopenta-2,4-dien-1-yl-1,3,3,5,5-pentamethylcyclohexane with an organolithium reagent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive lithium compound from reacting with moisture or oxygen. The reaction is often performed at low temperatures to control the reactivity and ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with additional steps to ensure purity and scalability. These methods may include the use of specialized equipment to handle the reactive nature of organolithium compounds and to maintain an inert atmosphere throughout the production process .
Análisis De Reacciones Químicas
Types of Reactions
Lithium;1-cyclopenta-2,4-dien-1-yl-1,3,3,5,5-pentamethylcyclohexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form hydrocarbons or other reduced species.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Electrophiles: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield alcohols or ketones, while substitution reactions can produce a wide range of organometallic compounds .
Aplicaciones Científicas De Investigación
Lithium;1-cyclopenta-2,4-dien-1-yl-1,3,3,5,5-pentamethylcyclohexane has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Catalysis: The compound can act as a catalyst in various chemical reactions, including polymerization and cross-coupling reactions.
Material Science: It is used in the development of new materials with unique properties, such as conductive polymers and advanced composites.
Mecanismo De Acción
The mechanism of action of lithium;1-cyclopenta-2,4-dien-1-yl-1,3,3,5,5-pentamethylcyclohexane involves the interaction of the lithium atom with various molecular targets. The lithium atom can coordinate with electron-rich sites on other molecules, facilitating reactions such as nucleophilic addition and substitution. The cyclopentadienyl ring and the substituted cyclohexane ring provide additional stability and reactivity to the compound, allowing it to participate in a wide range of chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to lithium;1-cyclopenta-2,4-dien-1-yl-1,3,3,5,5-pentamethylcyclohexane include:
Lithium cyclopentadienide: A simpler organolithium compound with a cyclopentadienyl ring.
Lithium tert-butylcyclohexane: An organolithium compound with a substituted cyclohexane ring.
Uniqueness
The uniqueness of this compound lies in its highly substituted structure, which provides enhanced stability and reactivity compared to simpler organolithium compounds. This makes it a valuable reagent in organic synthesis and other scientific research applications .
Propiedades
Número CAS |
185549-21-7 |
|---|---|
Fórmula molecular |
C16H25Li |
Peso molecular |
224.3 g/mol |
Nombre IUPAC |
lithium;1-cyclopenta-2,4-dien-1-yl-1,3,3,5,5-pentamethylcyclohexane |
InChI |
InChI=1S/C16H25.Li/c1-14(2)10-15(3,4)12-16(5,11-14)13-8-6-7-9-13;/h6-9H,10-12H2,1-5H3;/q-1;+1 |
Clave InChI |
BTAQDQBWDCVNOE-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CC1(CC(CC(C1)(C)[C-]2C=CC=C2)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[2-(2-chlorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B15166436.png)
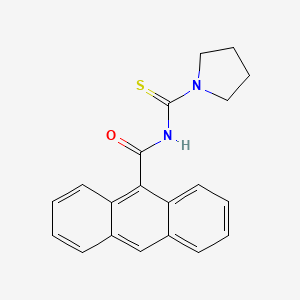
![N-{2-[(1H-Indole-3-carbonyl)amino]benzoyl}-L-phenylalanine](/img/structure/B15166444.png)
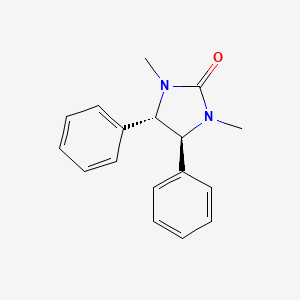
![6-[1-Anilino-3-(5-chloro-2-hydroxyphenyl)prop-2-en-1-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15166454.png)
![3-[(3,4-Dihydroxyphenyl)methylidene]-5-hydroxy-1-benzofuran-2(3H)-one](/img/structure/B15166462.png)
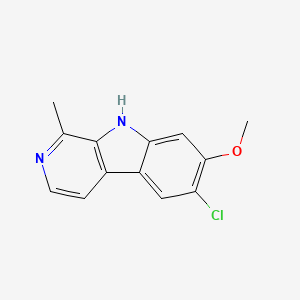
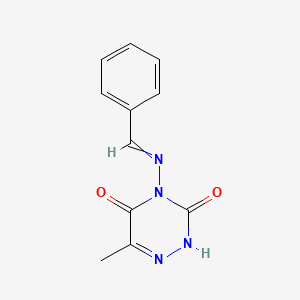
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cycloheptylbenzene-1-sulfonamide](/img/structure/B15166493.png)

![N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-N'-phenylurea](/img/structure/B15166519.png)

![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(4-chlorobenzyl)amine](/img/structure/B15166529.png)
